molecular formula C11H14O4 B1330015 Ethyl homovanillate CAS No. 60563-13-5

Ethyl homovanillate

Cat. No. B1330015
CAS RN: 60563-13-5
M. Wt: 210.23 g/mol
InChI Key: AWPMWZHWVKXADV-UHFFFAOYSA-N
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Description

Ethyl homovanillate, also known as Ethyl 4-hydroxy-3-methoxyphenyl acetate or Benzeneacetic acid, 4-hydroxy-3-methoxy-, ethyl ester, is a compound with the molecular formula C11H14O4 . It is a white to pale yellowish crystalline powder . It is known to be a strong inhibitor of monoamine oxidase A (MAOA) .


Synthesis Analysis

Ethyl homovanillate can be synthesized through a multi-step reaction . The synthesis involves three steps:

  • Sulfuric acid for 2 hours under reflux .

Molecular Structure Analysis

The molecular weight of Ethyl homovanillate is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl homovanillate are not detailed in the search results, it is known that the compound is used in various synthesis processes .


Physical And Chemical Properties Analysis

Ethyl homovanillate is a white to pale yellowish crystalline powder . It has a molecular weight of 210.2265 . The compound’s melting point is 44-47 °C, and its boiling point is 180-185 °C at 14 mm Hg . The density is estimated to be 1.0410, and the refractive index is estimated to be 1.4389 .

Scientific Research Applications

Neurobiology

Ethyl homovanillate is a strong inhibitor of monoamine oxidase A (MAOA) .

Results or Outcomes

Organic Photovoltaics

Ethyl homovanillate has been used in the field of organic photovoltaics .

Methods of Application

In this study, a processing method was devised that incorporates not only a non-halogenated solvent but also a non-halogenated additive . The introduction of the eco-friendly Ethyl homovanillate effectively mitigates detrimental disordered aggregation during film formation by leveraging its strong polarity to enhance acceptor crystallization, thereby optimizing the donor-acceptor morphology .

Results or Outcomes

These advancements ultimately lead to more efficient exciton dissociation and charge carrier transport, resulting in the realization of large-area organic photovoltaic modules (19.31 cm2) with a notable power conversion efficiency (PCE) of 15.74% . To the best of our knowledge, this PCE represents the highest reported value for large-area modules processed with non-halogenated solvents and is comparable to state-of-the-art organic photovoltaic modules processed with conventional halogenated solvents .

Safety And Hazards

Ethyl homovanillate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMWZHWVKXADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209367
Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl homovanillate

CAS RN

60563-13-5
Record name Ethyl homovanillate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl homovanillate
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Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source EPA DSSTox
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Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617
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Record name ETHYL HOMOVANILLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of homovanillic acid (5 g, 27.4 mmol) and H2SO4 (96%, 1.46 mL, 27.4 mmol) in EtOH (100 mL) was stirred for 1 h at 85° C., allowed to cool to RT and concentrated. The residue was diluted in H2O and extracted with DCM. The organic phase was washed with H2O, dried (Na2SO4), filtered and concentrated to afford 5.8 g of the title compounds as a yellow oil. LC-MS: m/z 211.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (4-hydroxy-3-methoxyphenyl)acetic acid (15.00 g), conc. sulfuric acid (5 mL) and anhydrous ethanol (100 mL) was heated under reflux for 17 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed successively with distilled water and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography, and eluted with ethyl acetate-hexane (1:9 to 7:3, v/v) to give ethyl (4-hydroxy-3-methoxyphenyl)acetate as a colorless oil (14.55 g, yield 90%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
MQ Samejo, S Memon, MI Bhanger… - Natural Product …, 2013 - Taylor & Francis
… The main component of essential oil was ethyl homovanillate (11.79%) in buds and … The major constituents of the buds oil identified are ethyl homovanillate (11.79%), R-massoia …
Number of citations: 21 www.tandfonline.com
H Lee, J Jae, JM Ha, DJ Suh - Bioresource technology, 2016 - Elsevier
… , 4-ethylguaiacol, 4-vinylguaiacol, 4-propylguaiacol, eugenol, isoeugenol, vanillin, acetoguaiacone, guaiacylacetone, ethyl vanillate, homovanillic acid, and ethyl homovanillate in BCO …
Number of citations: 79 www.sciencedirect.com
KA Alabi, IJ Musa, BF Akin-Bashiru - Journal of ChemResearch …, 2019 - researchgate.net
In an attempt to predict the active compounds responsible for various therapeutic actions in the root of Pycnanthus angolensis as reported by many researchers, this research work …
Number of citations: 2 www.researchgate.net
K MacNamara, CJ Van Wyk, P Brunerie, OPH Augustyn… - 2001 - scholar.sun.ac.za
… Ethyl syringate and ethyl homovanillate were synthesised from the corresponding commercially available acids by esterification with p-toluene sulfonic acid in the presence of an excess …
Number of citations: 28 scholar.sun.ac.za
GX Pan, L Spencer, GJ Leary - 2000 - degruyter.com
… On the other hand, ethyl homovanillate (VII) was found only in the peracetic acid reactions. The mechanism for its formation is not clear although this product probably results from the …
Number of citations: 35 www.degruyter.com
MA Chavenetidou, KV Kakavas… - IOP Conference Series …, 2022 - iopscience.iop.org
This study aimed to determine all the extractives from Pinus nigra. Different samples were collected from heartwood, sapwood and bark. A Soxlet device and three different solvents (…
Number of citations: 4 iopscience.iop.org
NS Park, CM Seong, YS Jung, WB Kim, SH Kim - Drugs of the Future, 2000 - hero.epa.gov
… The 2-chloroethylation of ethyl homovanillate (I) with 1-bromo-2-chloroethane and K2CO3 in acetone gives ethyl 2-[4-(2-chloroethoxy)-3-methoxyphenyl]acetate (II), which is treated …
Number of citations: 0 hero.epa.gov
WU Yongxiang, C Manhuai, J Haitao… - Food and …, 2017 - ifoodmm.cn
Bletilla striata extracts were prepared by methanol circumfluence extraction. Five different polarity fractions were obtained by extraction in turn with n-hexane, dichloromethane, ethyl …
Number of citations: 0 www.ifoodmm.cn
GX Pan, L Spencer, GJ Leary - Journal of agricultural and food …, 1999 - ACS Publications
… In addition, ethyl homovanillate (IX) was found only in the peracetic acid reactions. This product probably resulted from the esterification of homovanillic acid (VII) by ethanol used as …
Number of citations: 70 pubs.acs.org
J Long, W Lou, L Wang, B Yin, X Li - Chemical Engineering Science, 2015 - Elsevier
… In addition, some products, such as guaiacol, 4-ethylguaiacol, and ethyl homovanillate, originating from the guaiacyl unit of lignin were also obtained in relative abundance (>15%). …
Number of citations: 98 www.sciencedirect.com

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